molecular formula C₂₀H₁₂N₂NaO₇S₂ B033404 Carmoisine CAS No. 3567-69-9

Carmoisine

Cat. No. B033404
CAS RN: 3567-69-9
M. Wt: 502.4 g/mol
InChI Key: YSVBPNGJESBVRM-UHFFFAOYSA-L
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Description

Carmoisine, also known as E122, is an azo dye obtained by chemical synthesis as a disodium salt . It is a red to maroon food coloring agent used in foods which are heat-treated after fermentation . It is highly soluble in water and is extensively utilized in the pharmaceutical, cosmetics, textile, and food industries .


Molecular Structure Analysis

Carmoisine has the molecular formula C20H12N2Na2O7S2 . Its IUPAC name is disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate . The molecular weight of Carmoisine is 502.4 g/mol .

Safety And Hazards

Carmoisine is safe in complete feed for cats and dogs at up to about 200 mg/kg dry matter . In the absence of any information, the substance should be considered as potentially harmful by skin, eye, or inhalation exposure . Some studies have linked Carmoisine to hyperactivity and behavioral problems in children .

Future Directions

Given the extensive use of Carmoisine in various industries and its potential health implications, it is essential to develop a sensitive, precise, and simple methodology to determine Carmoisine . Electroanalytical methods present a wide dynamic range, high sensitivity, straightforward instrumentation, short analysis time, and low price . Therefore, future works should focus on achieving the most suitable sensor which has high sensitivity and also meets the essential requirements for commercialization and widely utilization .

properties

IUPAC Name

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
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InChI

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YSVBPNGJESBVRM-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2Na2O7S2
Record name AZORUBINE, CARMOISINE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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Related CAS

13613-55-3 (Parent)
Record name C.I. Acid Red 14
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DSSTOX Substance ID

DTXSID3021225
Record name Azorubine
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Molecular Weight

502.4 g/mol
Source PubChem
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Physical Description

Reddish-brown crystals or dark maroon powder. (NTP, 1992), Red to maroon powder or granules, Reddish-brown solid; [HSDB] Powder; [MSDSonline]
Record name C.I. ACID RED 14
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Record name AZORUBINE, CARMOISINE
Source EU Food Improvement Agents
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Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS
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Product Name

Carmoisine

Color/Form

REDDISH-BROWN CRYSTALS

CAS RN

3567-69-9
Record name C.I. ACID RED 14
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2)
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Record name Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate
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Melting Point

greater than 572 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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